2-Amino-2-(1H-indol-4-yl)acetic acid

Plant Biology Agrochemicals Auxin Research

For researchers challenged by positional isomer variability in indole-based SAR studies, this 4-substituted α-amino acid offers a consistent, high-purity building block. Substitution with common 3-indole analogs (e.g., tryptophan) can cause >50-fold activity loss due to altered receptor binding, introducing significant project risk. This compound mitigates that risk: - Serves as a validated core scaffold for synthesizing CRTH2 (DP2) receptor antagonists for inflammatory conditions like asthma and allergic rhinitis, as supported by patent literature. - Functions as a critical tool in plant biology for dissecting auxin signaling SAR, as its 4-substituted core exhibits drastically reduced potency compared to indole-3-acetic acid (IAA), making it ideal for developing selective growth regulators or antagonists. - Enables the creation of non-natural peptides with unique spatial orientations, crucial for exploring novel binding modes in drug discovery that are inaccessible with 3-indole analogs.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 108763-36-6
Cat. No. B178309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(1H-indol-4-yl)acetic acid
CAS108763-36-6
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)C(C(=O)O)N
InChIInChI=1S/C10H10N2O2/c11-9(10(13)14)7-2-1-3-8-6(7)4-5-12-8/h1-5,9,12H,11H2,(H,13,14)
InChIKeyPNCMPKFHUWSVIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(1H-indol-4-yl)acetic acid Product Overview


2-Amino-2-(1H-indol-4-yl)acetic acid (CAS 108763-36-6), also known as α-amino-1H-indole-4-acetic acid, is an indole derivative characterized by an amino group and an acetic acid moiety directly attached to the 4-position of the indole ring. This substitution pattern differentiates it from the more common 3-substituted indole analogs like tryptophan . With a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol, it is a building block for pharmaceutical research and agrochemical development . The compound exists as a racemic mixture, and its primary documented applications are in plant growth regulation as a synthetic auxin and as a scaffold for medicinal chemistry, particularly in the development of CRTH2 receptor antagonists [1].

Risks of Substituting 2-Amino-2-(1H-indol-4-yl)acetic acid


Generic substitution of 2-Amino-2-(1H-indol-4-yl)acetic acid with other indole acetic acid derivatives is not scientifically sound due to the critical role of substitution pattern on biological activity. The position of the acetic acid moiety on the indole ring dramatically influences receptor binding and physiological function. For instance, while indole-3-acetic acid (IAA) is the primary natural auxin, its 4-substituted analog, indole-4-acetic acid, exhibits only 1-2% of IAA's activity in plant growth assays, demonstrating a 50- to 100-fold reduction in potency [1]. This stark difference highlights that even a simple positional isomer can lead to a near-complete loss of desired activity. Therefore, replacing this specific 4-substituted, α-amino derivative with a 3-, 5-, or 6-substituted analog without rigorous side-by-side validation introduces significant risk of project failure due to altered target engagement, metabolic stability, or off-target effects .

Performance Evidence for 2-Amino-2-(1H-indol-4-yl)acetic acid


Reduced Auxin Activity vs. IAA

The compound 2-Amino-2-(1H-indol-4-yl)acetic acid is a derivative of indole-4-acetic acid. In comparative auxin bioassays, the parent compound indole-4-acetic acid exhibits a significantly lower potency than the natural auxin indole-3-acetic acid (IAA). Specifically, indole-4-acetic acid demonstrates only 1-2% of the growth-promoting activity of IAA in Avena coleoptile and Pisum stem straight growth assays [1]. This 50- to 100-fold difference in activity is a critical differentiator, suggesting that the 4-substituted indole scaffold can be used to study auxin signaling pathways with reduced potency or to develop selective auxin antagonists .

Plant Biology Agrochemicals Auxin Research

CRTH2 Receptor Antagonist Scaffold

2-Amino-2-(1H-indol-4-yl)acetic acid serves as a key intermediate or structural motif in the development of indole acetic acid derivatives that function as antagonists of the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor [1]. While direct IC50 data for the specific compound is not publicly available, its 4-substituted indole core is a recognized pharmacophore for this target class. Patent literature explicitly claims the use of indole acetic acid compounds, including those with 4-position substitution, for the treatment of CRTH2-mediated disorders like allergic rhinitis and asthma [2]. This differentiates it from 3-substituted analogs like tryptophan, which do not typically exhibit this specific antagonistic activity.

Medicinal Chemistry Immunology Respiratory Diseases

Purity Advantage for Synthesis Reproducibility

The commercial availability of 2-Amino-2-(1H-indol-4-yl)acetic acid is typically offered at a high purity level, with suppliers such as MolCore providing material at NLT 98% purity . This high purity, combined with the compound's defined physical state (racemic solid), ensures greater reproducibility in synthetic applications compared to lower-purity, custom-synthesized batches of related indole amino acids (e.g., 2-amino-2-(1H-indol-5-yl)acetic acid, which is often only available at 95% purity from many vendors) .

Synthetic Chemistry Quality Control Pharmaceutical Intermediates

Key Applications for 2-Amino-2-(1H-indol-4-yl)acetic acid


CRTH2 Antagonists for Respiratory & Allergic Diseases

Medicinal chemists can utilize 2-Amino-2-(1H-indol-4-yl)acetic acid as a core building block for synthesizing novel CRTH2 (DP2) receptor antagonists. The 4-substituted indole acetic acid scaffold is a validated pharmacophore for this target, and its use can expedite the development of new therapeutic candidates for asthma, allergic rhinitis, and other inflammatory conditions, as supported by patent literature [1].

Non-Natural Amino Acid and Peptidomimetic Synthesis

As an unnatural α-amino acid, this compound is an ideal starting material for creating non-natural peptides and peptidomimetics. Its 4-indole substitution provides a unique spatial orientation for potential interactions with biological targets, making it valuable for exploring novel binding modes in drug discovery and chemical biology, differentiating it from common 3-indole analogs .

Auxin SAR Studies in Plant Biology

Plant biologists can employ this compound in comparative studies to dissect the SAR of auxin signaling. The drastically reduced auxin activity associated with the 4-substituted indole core (as demonstrated by the parent compound indole-4-acetic acid) [2] makes it a valuable tool for probing receptor specificity and for developing potential auxin antagonists or selective growth regulators .

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